DBCO-PEG4-acid

Catalog No.
S525102
CAS No.
1537170-85-6
M.F
C30H36N2O8
M. Wt
552.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-PEG4-acid

CAS Number

1537170-85-6

Product Name

DBCO-PEG4-acid

IUPAC Name

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C30H36N2O8

Molecular Weight

552.62

InChI

InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36)

InChI Key

LKSAMQQFMTVPKD-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

DBCO-PEG4-acid

Description

The exact mass of the compound DBCO-PEG4-acid is 552.2472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Dibenzocyclooctyne (DBCO) group

    This group reacts with azide-containing molecules or biomolecules through a strain-promoted click reaction []. This reaction is specific and efficient, and it occurs under mild physiological conditions without the need for additional catalysts [, ].

  • Carboxylic acid group

    This group can be used to form amide bonds with amine-containing molecules [, ]. This reaction typically requires an activator molecule [].

These features make DBCO-PEG4-acid useful for attaching various molecules to biomolecules like proteins, antibodies, and peptides [, , ]. Here are some specific applications in scientific research:

  • Targeted drug delivery

    DBCO-PEG4-acid can be used to create drug conjugates, where a therapeutic drug is linked to a targeting molecule. The DBCO group can then be used to attach the drug conjugate to a specific cell type that expresses azide groups on its surface [].

  • Protac linker

    DBCO-PEG4-acid is being explored as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are molecules designed to degrade specific proteins within a cell. The DBCO group in DBCO-PEG4-acid could be used to link a targeting molecule to a molecule that recruits cellular machinery to degrade the protein of interest [].

  • Biomolecule immobilization

    DBCO-PEG4-acid can be used to immobilize biomolecules onto surfaces for various applications, such as biosensors and diagnostics [].

Dibenzocyclooctyne-polyethylene glycol-4-acid is a heterobifunctional linker that incorporates a dibenzocyclooctyne moiety for click chemistry and a carboxylic acid group. This compound is characterized by its chemical formula C30H36N2O8C_{30}H_{36}N_{2}O_{8} and a molecular weight of 552.62 g/mol. It is available in a light yellow oil form and exhibits high solubility in various organic solvents, including dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethyl sulfoxide. DBCO-polyethylene glycol-4-acid is particularly notable for its excellent biocompatibility and high chemoselectivity, allowing it to participate in strain-promoted azide-alkyne cycloaddition reactions without the need for toxic copper catalysts .

DBCO-PEG4-acid acts as a bridge between two biomolecules. The DBCO group covalently links to an azide-tagged biomolecule via SPAAC. The PEG spacer provides flexibility and reduces aggregation, while the carboxylic acid allows further conjugation with amine-containing biomolecules [, ]. This enables the creation of complex bioconjugates for various research applications.

  • Click Chemistry: The dibenzocyclooctyne group reacts specifically with azides through a strain-promoted cycloaddition mechanism. This reaction occurs rapidly under mild conditions and is highly selective, making it ideal for bioconjugation applications .
  • Amide Bond Formation: The carboxylic acid group can react with amine-containing molecules to form stable amide bonds. This reaction typically requires coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, dicyclohexylcarbodiimide, or 1-hydroxybenzotriazole to facilitate the process .

DBCO-polyethylene glycol-4-acid exhibits significant biological activity due to its ability to facilitate bioconjugation. It has been utilized in various applications such as:

  • Antibody-Drug Conjugates: The compound can be employed to link therapeutic agents to antibodies, enhancing targeted delivery mechanisms in cancer therapy .
  • Protein Labeling: Its high reactivity with azides allows for efficient labeling of proteins, which is crucial in studying protein interactions and functions in biological systems .
  • Drug Development: The compound has applications in developing new therapeutic agents by enabling the conjugation of drugs to biomolecules for improved efficacy and reduced side effects .

The synthesis of DBCO-polyethylene glycol-4-acid can be achieved through various methods:

  • Direct Functionalization: Starting from polyethylene glycol derivatives, the dibenzocyclooctyne moiety can be introduced through established coupling reactions involving appropriate precursors.
  • Carboxylic Acid Introduction: The carboxylic acid functionality can be added via oxidation or direct attachment methods using suitable reagents that react with hydroxyl groups present on polyethylene glycol .

DBCO-polyethylene glycol-4-acid has diverse applications across several fields:

  • Bioconjugation: Its primary use is in bioconjugation chemistry, where it serves as a linker for attaching biomolecules to various substrates.
  • Therapeutic Development: The compound is utilized in creating antibody-drug conjugates and other therapeutic constructs aimed at improving the specificity and efficacy of drug delivery systems .
  • Diagnostics: In diagnostics, it aids in labeling biomolecules for imaging and detection purposes, enhancing the sensitivity of assays .

Interaction studies involving DBCO-polyethylene glycol-4-acid focus on its reactivity with azide-functionalized compounds. These studies demonstrate that the compound forms stable triazole linkages without the need for copper catalysts, thus minimizing potential cytotoxic effects associated with traditional click chemistry methods. Furthermore, its hydrophilic nature reduces aggregation and enhances solubility in aqueous environments, facilitating interactions with biological molecules .

Similar Compounds: Comparison with Other Compounds

Several compounds exhibit similarities to DBCO-polyethylene glycol-4-acid, primarily in their use as linkers or their participation in click chemistry. Here are some comparable compounds:

Compound NameFunctional GroupsUnique Features
DBCO-polyethylene glycol-4-aminoAmino groupAllows for amine-reactive conjugation without copper
DBCO-N-bis(PEG4-acid)Two carboxylic acidsFacilitates sequential amide coupling reactions
DBCO-polyethylene glycol-4-alcoholHydroxyl groupOffers different reactivity profiles for conjugation
DBCO-polyethylene glycol-4-biotinBiotin moietyEnables targeting of biotin-binding proteins

DBCO-polyethylene glycol-4-acid stands out due to its specific combination of high reactivity towards azides and the presence of a carboxylic acid group that allows for versatile conjugation strategies. Its unique properties make it an invaluable tool in the fields of biochemistry and molecular biology.

Molecular Architecture: Dibenzocyclooctyne Core, Polyethylene Glycol-4 Spacer, and Terminal Carboxylic Acid

Dibenzocyclooctyne-polyethylene glycol-4-acid represents a sophisticated heterobifunctional compound with the molecular formula C₃₀H₃₆N₂O₈ and a molecular weight of 552.62 grams per mole [20] [21] [22]. The compound exhibits a tripartite molecular architecture comprising three distinct structural domains that collectively enable its bioorthogonal functionality and aqueous compatibility.

The dibenzocyclooctyne core constitutes the reactive center of the molecule, featuring a strained cycloalkyne system that drives rapid cycloaddition reactions with azide-containing substrates [4] [6]. This eight-membered ring system incorporates an endocyclic triple bond that experiences significant angular distortion from the ideal linear geometry expected for acetylenic carbons [32]. The dibenzocyclooctyne framework consists of two fused benzene rings that enhance the ring strain through the incorporation of multiple sp²-hybridized carbon atoms within the cyclic structure [15] [30]. The strained cyclooctyne ring exhibits a bond angle distortion of approximately 18 degrees, which substantially lowers the activation energy for strain-promoted azide-alkyne cycloaddition reactions, achieving reaction rates up to 1.2 inverse molar seconds in aqueous media [2].

The polyethylene glycol-4 spacer functions as a hydrophilic linker that connects the reactive dibenzocyclooctyne core to the terminal carboxylic acid functionality [4] [21]. This tetraethylene glycol chain, represented by the structural motif -OCH₂CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₂-, provides enhanced water solubility and spatial flexibility to the overall molecular construct [7] [8]. The polyethylene glycol-4 component exhibits characteristic conformational dynamics that allow the molecule to adopt multiple spatial arrangements while maintaining structural integrity [36] [39]. Molecular dynamics studies have demonstrated that polyethylene glycol spacers of this length remain highly flexible and can form distinctive hydrated layers that contribute to the steric shielding properties of the compound [39].

The terminal carboxylic acid group enables covalent coupling to amine-bearing molecules through carbodiimide chemistry, specifically via activation with coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide [4] [22]. The carboxylic acid terminus possesses a predicted pKa value of 4.28 ± 0.10, indicating moderate acidity that facilitates activation under standard coupling conditions [22] [26]. This functional group allows for the formation of stable amide bonds with primary amine substrates, enabling the attachment of the dibenzocyclooctyne-polyethylene glycol-4 construct to proteins, peptides, and other amine-containing biomolecules [21] .

PropertyValue
Molecular FormulaC₃₀H₃₆N₂O₈
Molecular Weight (g/mol)552.62
Chemical Abstracts Service Number1537170-85-6
Predicted Boiling Point (°C)839.7 ± 65.0
Predicted Density (g/cm³)1.27 ± 0.1
Predicted pKa4.28 ± 0.10
Physical FormSolid or Viscous Liquid
ColorYellow to Orange
SolubilityDimethyl sulfoxide, Dichloromethane, N,N-Dimethylformamide, Tetrahydrofuran, Acetonitrile

Stereochemical Considerations and Conformational Dynamics

The stereochemical properties of dibenzocyclooctyne-polyethylene glycol-4-acid are governed by the conformational constraints imposed by the strained cyclooctyne ring system and the inherent flexibility of the polyethylene glycol spacer [7] [8]. The dibenzocyclooctyne core exhibits limited conformational freedom due to the geometric constraints of the eight-membered ring containing an endocyclic triple bond [32]. The cyclooctyne ring cannot achieve the linear geometry typically associated with acetylenic carbon atoms, resulting in significant bond angle distortion that contributes to the compound's high reactivity toward azides [25] [27].

Computational studies have revealed that the dibenzocyclooctyne ring adopts a specific three-dimensional geometry that positions the strained alkyne in an optimal orientation for cycloaddition reactions [10] [30]. The ring strain energy associated with the cyclooctyne system creates a thermodynamic driving force that promotes rapid reaction with azide substrates through a concerted mechanism that does not require metal catalysis [25]. The geometric distortion of the alkyne bond from linearity results in increased s-character in the carbon-carbon triple bond, which enhances the electrophilic character of the alkyne and facilitates nucleophilic attack by azides [27].

The polyethylene glycol-4 spacer exhibits significantly greater conformational flexibility compared to the constrained dibenzocyclooctyne core [7] [9]. Molecular dynamics simulations have demonstrated that polyethylene glycol chains of this length can adopt multiple conformational states through rotation about the carbon-oxygen and carbon-carbon bonds within the ethylene glycol units [12] [36]. The conformational dynamics of the polyethylene glycol-4 spacer are characterized by relatively low rotational barriers that permit rapid interconversion between different spatial arrangements [40].

Research has shown that polyethylene glycol spacers have minimal effect on the conformational properties of small neutral molecules to which they are attached, but can significantly influence the behavior of charged species [7] [9]. The hydrophilic nature of the polyethylene glycol-4 chain promotes the formation of hydrogen bonds with surrounding water molecules, creating a hydration shell that enhances the aqueous solubility of the entire molecular construct [39]. The flexibility of the polyethylene glycol spacer also serves to reduce steric hindrance during bioconjugation reactions by allowing the reactive dibenzocyclooctyne core to access azide substrates that might otherwise be sterically inaccessible [8].

Temperature-dependent studies have revealed that the conformational dynamics of polyethylene glycol chains are influenced by thermal motion, with higher temperatures promoting increased chain flexibility [36]. The ethylene glycol units within the spacer can adopt both gauche and anti conformations, with the gauche conformation being energetically favored in aqueous environments due to favorable interactions with the surrounding solvent [12] [40]. The overall conformational ensemble of dibenzocyclooctyne-polyethylene glycol-4-acid represents a dynamic equilibrium between multiple spatial arrangements that collectively contribute to the compound's bioconjugation properties.

Comparative Analysis with Other Cyclooctyne Derivatives

Dibenzocyclooctyne-polyethylene glycol-4-acid belongs to a family of strained cycloalkynes that have been developed for bioorthogonal chemistry applications [3] [15]. The comparative analysis of cyclooctyne derivatives reveals significant differences in reactivity, stability, and biocompatibility that influence their suitability for specific applications [19].

Dibenzocyclooctyne represents one of the earliest and most widely studied cyclooctyne derivatives, serving as the parent compound for numerous functionalized variants [15]. The original dibenzocyclooctyne exhibits a second-order rate constant of 0.17 inverse molar seconds for reaction with benzyl azide, which is significantly lower than the reactivity observed for dibenzocyclooctyne-polyethylene glycol-4-acid [17]. The enhanced reactivity of the polyethylene glycol-4 derivative can be attributed to the favorable solvation effects provided by the hydrophilic spacer, which promotes more efficient approach of azide substrates to the reactive cyclooctyne core [4].

Aza-dibenzocyclooctyne, also known as dibenzocyclooctyne with incorporated nitrogen, represents a key structural analog that incorporates a nitrogen atom within the cyclooctyne ring system [17] [19]. This compound exhibits second-order rate constants ranging from 0.29 to 0.36 inverse molar seconds, demonstrating superior reactivity compared to the parent dibenzocyclooctyne [17]. The nitrogen atom in aza-dibenzocyclooctyne increases the hydrophilicity of the molecule and provides an additional site for functionalization [15] [17]. When compared to dibenzocyclooctyne-polyethylene glycol-4-acid, aza-dibenzocyclooctyne shows similar reaction kinetics, suggesting that both the nitrogen incorporation and polyethylene glycol functionalization contribute comparably to enhanced reactivity.

Bicyclo[6.1.0]nonyne represents a distinct class of cyclooctyne derivatives that incorporates a cyclopropane ring fused to the cyclooctyne core [14] [18]. This structural modification results in unique reactivity patterns and reduced steric hindrance compared to dibenzocyclooctyne derivatives [30]. Bicyclo[6.1.0]nonyne derivatives exhibit low hydrophobicity and demonstrate the ability to undergo rapid cycloadditions with both azides and nitrones [18]. The cyclopropane fusion in bicyclo[6.1.0]nonyne creates a distinctive tub-like conformation that allows substrates to approach the strained alkyne from multiple orientations, resulting in enhanced reactivity toward sterically demanding azides [30].

Biarylazacyclooctynone represents the most reactive member of the cyclooctyne family, exhibiting a second-order rate constant of 0.96 inverse molar seconds for azide cycloaddition [19]. This exceptional reactivity stems from the incorporation of an amide functionality within the ring system, which further increases the ring strain and enhances the electrophilic character of the alkyne [15] [19]. However, the high reactivity of biarylazacyclooctynone is accompanied by reduced stability, with the compound being prone to decomposition under certain conditions [15].

DerivativeCore StructureRate Constant (M⁻¹s⁻¹)Key Features
Dibenzocyclooctyne-Polyethylene Glycol-4-acidDibenzocyclooctyne0.3-0.36Polyethylene Glycol-4 spacer, acid terminus
Aza-dibenzocyclooctyneAza-dibenzocyclooctyne0.29-0.36Nitrogen in ring, enhanced hydrophilicity
Bicyclo[6.1.0]nonyneBicyclo[6.1.0]nonyneNot specifiedCyclopropane fusion, low hydrophobicity
DibenzocyclooctyneDibenzocyclooctyne0.17Parent dibenzo derivative
Aza-dibenzocyclooctyne analogAza-dibenzocyclooctyneSimilar to aza-dibenzocyclooctyneNitrogen-containing dibenzocyclooctyne analog
BiarylazacyclooctynoneBiarylazacyclooctynone0.96Amide in ring, highest reactivity

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Exact Mass

552.2472

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Wang H, Tang L, Liu Y, Dobrucka IT, Dobrucki LW, Yin L, Cheng J. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates. Theranostics. 2016 Jun 16;6(9):1467-76. doi: 10.7150/thno.16003. eCollection 2016. PubMed PMID: 27375793; PubMed Central PMCID: PMC4924513.
2: Yoon HI, Yhee JY, Na JH, Lee S, Lee H, Kang SW, Chang H, Ryu JH, Lee S, Kwon IC, Cho YW, Kim K. Bioorthogonal Copper Free Click Chemistry for Labeling and Tracking of Chondrocytes In Vivo. Bioconjug Chem. 2016 Apr 20;27(4):927-36. doi: 10.1021/acs.bioconjchem.6b00010. Epub 2016 Mar 10. PubMed PMID: 26930274.
3: Zimmerman ES, Heibeck TH, Gill A, Li X, Murray CJ, Madlansacay MR, Tran C, Uter NT, Yin G, Rivers PJ, Yam AY, Wang WD, Steiner AR, Bajad SU, Penta K, Yang W, Hallam TJ, Thanos CD, Sato AK. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. Bioconjug Chem. 2014 Feb 19;25(2):351-61. doi: 10.1021/bc400490z. Epub 2014 Jan 29. PubMed PMID: 24437342.

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